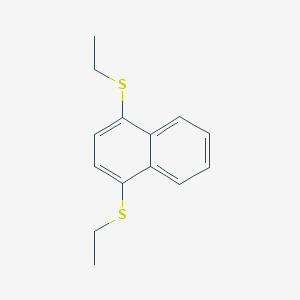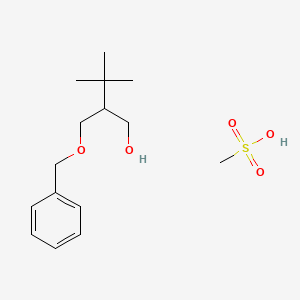
2-Acetamido-3,5-dibromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3,5-dibromobenzamide is an organic compound with the molecular formula C9H8Br2N2O2 It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, and an acetamido group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromobenzamide typically involves the bromination of 2-acetamidobenzamide. One common method is to start with 2-acetamidobenzamide and subject it to bromination using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques to ensure uniform distribution of reactants. The use of catalysts and advanced purification methods can also enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Acetamido-3,5-dibromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of the acetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amine-substituted benzamide.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products may include dehalogenated benzamides or reduced acetamido derivatives.
科学的研究の応用
2-Acetamido-3,5-dibromobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Acetamido-3,5-dibromobenzamide involves its interaction with specific molecular targets. The bromine atoms and the acetamido group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Acetamido-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluorobenzamide: Fluorine atoms replace the bromine atoms.
2-Acetamido-3,5-diiodobenzamide: Iodine atoms replace the bromine atoms.
Uniqueness
2-Acetamido-3,5-dibromobenzamide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
特性
CAS番号 |
123434-55-9 |
|---|---|
分子式 |
C9H8Br2N2O2 |
分子量 |
335.98 g/mol |
IUPAC名 |
2-acetamido-3,5-dibromobenzamide |
InChI |
InChI=1S/C9H8Br2N2O2/c1-4(14)13-8-6(9(12)15)2-5(10)3-7(8)11/h2-3H,1H3,(H2,12,15)(H,13,14) |
InChIキー |
WXGLTZZDZJYXDC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
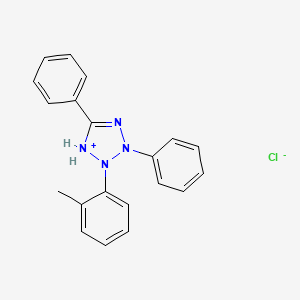
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
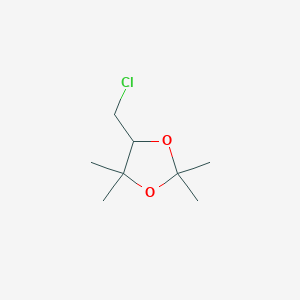
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
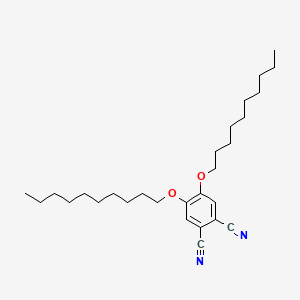
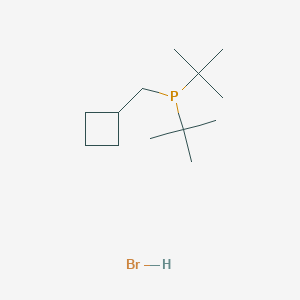
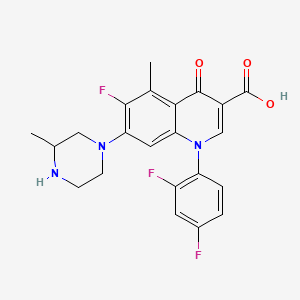
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)

